molecular formula C19H17N3O4 B2780173 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 921901-17-9

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Cat. No. B2780173
CAS RN: 921901-17-9
M. Wt: 351.362
InChI Key: OYNZQKLPCPAFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide” is a novel compound that has been studied for its potential applications in various fields . It contains a benzo[d][1,3]dioxol-5-ylmethyl group, an oxadiazol ring, and a phenylpropanamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another study reported the synthesis of noble ligands of (E)-N0-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . These techniques can provide detailed information about the molecular structure and the functional groups present in the compound .

Scientific Research Applications

Anticancer Applications

Several studies have synthesized and evaluated the anticancer potential of compounds structurally related to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide. For instance, derivatives of 1,3,4-oxadiazole have been designed and tested against various cancer cell lines, exhibiting moderate to excellent anticancer activity. These compounds were found to be more effective than the reference drug etoposide in some cases, indicating their potential as anticancer agents (Ravinaik et al., 2021). Another study synthesized 1,3,4-oxadiazole derivatives from Schiff base, showing moderate activity against breast cancer cell lines, highlighting the diverse potential of these compounds in cancer therapy (Salahuddin et al., 2014).

Antimicrobial and Antitubercular Activities

Compounds with the 1,3,4-oxadiazole moiety have demonstrated significant antimicrobial and antitubercular activities. A study on new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives revealed promising lead molecules with low minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment (Nayak et al., 2016).

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant properties of 1,3,4-oxadiazole derivatives have also been explored. A study synthesizing benzophenone appended oxadiazole derivatives demonstrated significant anti-inflammatory activity through cyclooxygenase-2 (COX-2) antagonism and amelioration of inflammatory conditions, such as paw edema in animal models (Puttaswamy et al., 2018). Additionally, some 1,3,4-oxadiazole derivatives have shown excellent antioxidant activity, offering protection against DNA damage induced by reactive oxygen species, indicating their potential as therapeutic agents in diseases caused by oxidative stress (Bondock et al., 2016).

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-17(9-7-13-4-2-1-3-5-13)20-19-22-21-18(26-19)11-14-6-8-15-16(10-14)25-12-24-15/h1-6,8,10H,7,9,11-12H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNZQKLPCPAFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.